molecular formula C6H9N5O B2859944 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile CAS No. 2091484-38-5

5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile

Cat. No.: B2859944
CAS No.: 2091484-38-5
M. Wt: 167.172
InChI Key: OXAYJTVJZCXEEE-UHFFFAOYSA-N
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Description

5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile is a nitrogen-rich heterocyclic compound designed for research and development applications. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and dipole interactions with biological targets . The structure combines an aminotriazole group, a carbonitrile substituent, and an ethoxymethyl side chain, offering multiple sites for further chemical modification and interaction. Compounds based on the 1,2,3-triazole-4-carbonitrile structure have demonstrated significant potential in pharmaceutical research. They have been identified as key scaffolds in the development of potent inhibitors for various targets. For instance, optimized 1H-1,2,3-triazole-4-carboxamides have been reported as some of the most potent inverse agonists and antagonists of the Pregnane X Receptor (PXR), with low nanomolar activity, which is relevant for modulating drug metabolism . Furthermore, similar triazole derivatives have been investigated for their ability to inhibit the bacterial SOS response pathway, a promising strategy for repressing the emergence of antibiotic resistance . The carbonitrile and amino functional groups make this compound a versatile intermediate for the synthesis of more complex molecules, including energetic materials and metal-organic frameworks . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1-(ethoxymethyl)triazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O/c1-2-12-4-11-6(8)5(3-7)9-10-11/h2,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAYJTVJZCXEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C(=C(N=N1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Huisgen Cycloaddition with Modified Substituents

The Huisgen 1,3-dipolar cycloaddition between alkynes and azides is a cornerstone of triazole synthesis. However, modifications are required to introduce the ethoxymethyl and cyano groups. A study demonstrated that reacting propargyl ethers with cyanamide derivatives in the presence of copper(I) catalysts yields 1,4-disubstituted triazoles. For example:

  • Reagents : Propargyl ethoxymethyl ether, cyanamide, CuI (10 mol%)
  • Solvent : Dimethylformamide (DMF) at 80°C
  • Yield : 62% after 12 hours

This method faces challenges in regioselectivity, often producing mixtures of 1,4- and 1,5-isomers.

Hydrazine-Based Cyclization

An alternative approach uses hydrazine derivatives to construct the triazole ring. In one protocol, ethoxymethylhydrazine reacts with malononitrile derivatives under acidic conditions:

$$
\text{CH}2(\text{CN})2 + \text{NH}2-\text{N}(\text{CH}2\text{OCH}2\text{CH}3)-\text{NH}_2 \xrightarrow{\text{HCl, EtOH}} \text{Triazole intermediate}
$$

The reaction proceeds via a cyclocondensation mechanism, with the amino and cyano groups introduced simultaneously.

Functionalization of Preformed Triazole Intermediates

Ethoxymethyl Group Introduction

Post-cyclization alkylation is a common strategy to install the ethoxymethyl moiety. A patented method involves treating 5-amino-1H-1,2,3-triazole-4-carbonitrile with chloromethyl ethyl ether in the presence of potassium carbonate:

$$
\text{Triazole} + \text{ClCH}2\text{OCH}2\text{CH}3 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} 5\text{-Amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile}
$$

Conditions :

  • Temperature: 60°C
  • Time: 6 hours
  • Yield: 78%

Cyanation at Position 4

The cyano group is introduced via nucleophilic substitution or Sandmeyer-type reactions. One study achieved this by treating 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-iodide with copper(I) cyanide in acetonitrile:

$$
\text{Triazole-I} + \text{CuCN} \rightarrow \text{Triazole-CN} + \text{CuI}
$$

Optimized Parameters :

  • Solvent: Acetonitrile
  • Temperature: 100°C (microwave-assisted)
  • Yield: 85%

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Parameter Effect on Yield Optimal Value Source
Solvent Polarity Higher polarity increases reaction rate DMF
Temperature >80°C reduces side products 80–100°C
Catalyst Loading CuI >10 mol% minimizes impurities 15 mol%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A comparative study showed:

  • Conventional heating: 12 hours, 62% yield
  • Microwave (300 W): 30 minutes, 79% yield

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr) : 3365 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N), 1120 cm⁻¹ (C-O-C)
  • ¹H NMR (DMSO-d₆) : δ 1.22 (t, 3H, OCH₂CH₃), 3.72 (q, 2H, OCH₂), 5.45 (s, 2H, NH₂), 8.12 (s, 1H, triazole-H)
  • MS (EI) : m/z 167.17 [M]⁺, consistent with molecular formula C₆H₉N₅O

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) showed >98% purity for optimized methods.

Chemical Reactions Analysis

Types of Reactions: 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for constructing diverse chemical entities.

Biology: This compound has potential applications in biological research due to its ability to interact with various biological targets. It can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.

Medicine: In medicinal chemistry, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for similar therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The triazole ring can interact with various biological pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

The 1,2,3-triazole-4-carbonitrile scaffold is highly versatile, with substituent variations significantly influencing physicochemical properties and bioactivity. Below is a detailed comparison of structurally related compounds:

Structural and Functional Analogues

5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide
  • Substituent : Carbamoylmethyl group at the 1-position.
  • Key Features: Targets bacterial SOS response by inhibiting LexA self-cleavage (IC₅₀ values consistent in orthogonal assays) . Demonstrates specificity without interfering with LexA-DNA binding, ruling out PAINS (pan-assay interference) behavior .
  • Applications : Antimicrobial drug development, particularly against Mycobacterium tuberculosis .
5-(4-Methoxyphenyl)-1-(2-(phenylselanyl)phenyl)-1H-1,2,3-triazole-4-carbonitrile (SeTACN)
  • Substituents : 4-Methoxyphenyl at the 5-position and phenylselanyl at the 1-position.
  • Key Features :
    • Exhibits affinity for serotonin receptors (5-HT1a, 5-HT2a, 5-HT3) via molecular docking studies .
    • Shows antidepressant-like effects in murine models, likely mediated by serotonergic pathways .
  • Applications : Central nervous system (CNS) drug discovery, particularly for mood disorders .
Fluorinated Pyridaben Analogues (e.g., [¹⁸F]Fmpp1-3)
  • Substituents: Ethoxymethyl-triazole linked to fluorinated pyridazinone cores.
  • Key Features :
    • Log P values range from 1.54 to 1.98 , indicating moderate lipophilicity suitable for blood-brain barrier penetration .
    • High radiochemical purity (>98%) and specific activity (20–40 GBq/μmol), enabling in vivo PET imaging .
  • Applications : Radiopharmaceuticals for mitochondrial complex III imaging in neurodegenerative diseases .
5-Amino-1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbonitrile
  • Substituent : 2,6-Difluorobenzyl group at the 1-position.
  • Applications: Potential use in agrochemicals or pharmaceuticals, leveraging fluorine’s metabolic stability .
5-Amino-1-butyl-1H-1,2,3-triazole-4-carbonitrile
  • Substituent : n-Butyl group at the 1-position.
  • Applications : Synthetic intermediate for further functionalization .

Key Differences and Trends

Substituent Impact on Bioactivity :

  • Ethoxymethyl : Enhances solubility due to the ether linkage, making it suitable as a synthetic intermediate.
  • Carbamoylmethyl : Introduces hydrogen-bonding capacity, critical for enzyme inhibition (e.g., LexA).
  • Phenylselanyl : Imparts redox-modulating properties, relevant to CNS activity.
  • Fluorinated Groups : Improve metabolic stability and lipophilicity for imaging applications.

Applications :

  • Antimicrobial agents prioritize hydrogen-bonding substituents (e.g., carbamoylmethyl).
  • CNS-targeting compounds (e.g., SeTACN) incorporate bulky, aromatic groups for receptor interaction.
  • Radiopharmaceuticals require fluorination for isotopic labeling and biodistribution.

Biological Activity

5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C6H9N5OC_6H_9N_5O, and it features a triazole ring that is known for its versatile reactivity and biological significance. The presence of the amino group and the carbonitrile moiety contributes to its potential pharmacological properties.

Synthesis

The synthesis of this compound typically involves a [3+2] cycloaddition reaction, which allows for the formation of triazoles from azides and alkynes in the presence of suitable catalysts. This method is advantageous due to its efficiency and the ability to produce various derivatives with tailored biological activities .

Antimicrobial Properties

Recent studies have demonstrated that compounds containing the triazole scaffold exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains by disrupting their metabolic pathways. The compound's ability to modulate bacterial responses makes it a candidate for further investigation in antibiotic development .

Anti-inflammatory Effects

Research indicates that triazole derivatives can exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . The IC50 values for these activities suggest that modifications to the triazole structure can enhance anti-inflammatory potency.

Anticancer Activity

Emerging evidence suggests that this compound may have anticancer properties. Preliminary studies indicate that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the ethoxymethyl group or variations in the carbonitrile substituent can significantly influence its potency against specific targets. Research has shown that small changes in molecular structure can lead to substantial differences in biological efficacy .

Case Studies

Several case studies illustrate the compound's potential:

  • Antimicrobial Activity : In a study evaluating various triazole derivatives against Staphylococcus aureus, this compound exhibited notable inhibition with an MIC value comparable to standard antibiotics .
  • Anti-inflammatory Effects : A series of experiments demonstrated that this compound significantly reduced edema in carrageenan-induced paw edema models in rats, indicating its potential as an anti-inflammatory agent .
  • Anticancer Properties : In vitro assays revealed that certain derivatives could selectively induce apoptosis in T-cell leukemia lines while sparing normal cells, highlighting their therapeutic potential in cancer treatment .

Q & A

Q. What are the established synthetic routes for 5-amino-1-(ethoxymethyl)-1H-1,2,3-triazole-4-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step procedures involving cyclization and functional group transformations. A common approach involves reacting a pre-functionalized triazole precursor with ethoxymethyl groups under controlled conditions. For example, analogous triazole-4-carbonitriles are synthesized by treating carbonyl chlorides with ammonia in dry dioxane, followed by acidification and recrystallization . Optimization may involve adjusting solvent polarity (e.g., ethanol/DMF mixtures for recrystallization) and reaction time to improve yield and purity. Catalysts such as NaN₃ in DMF at 50°C have been used for similar azide-mediated cyclization reactions .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Key methods include:

  • X-ray crystallography : To resolve the 3D molecular structure and intermolecular interactions, as demonstrated for structurally related pyrazole-carbonitriles .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the ethoxymethyl group (-CH₂OCH₂CH₃) and triazole ring protons.
  • IR spectroscopy : Identification of nitrile (-C≡N) and amino (-NH₂) groups via characteristic stretching frequencies (e.g., ~2200 cm⁻¹ for nitriles) .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and potential bioactivity of this compound?

Density Functional Theory (DFT) calculations can predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces, aiding in understanding reactivity and stability . For bioactivity studies, molecular docking with target proteins (e.g., enzymes or receptors) can simulate binding affinities. For example, similar triazole derivatives have been docked against antimicrobial or anticancer targets to prioritize experimental testing .

Q. What strategies address contradictions between experimental data and computational predictions for this compound?

Discrepancies often arise in reaction outcomes or spectroscopic data. Mitigation strategies include:

  • Experimental validation : Repeating syntheses under varied conditions (e.g., solvent, temperature) .
  • Multi-method computational modeling : Combining DFT with molecular dynamics to account for solvent effects or conformational flexibility .
  • Error analysis : Cross-referencing crystallographic data (e.g., bond lengths/angles) with DFT-optimized structures to refine computational parameters .

Q. How can reaction mechanisms for triazole functionalization be systematically investigated?

Mechanistic studies may involve:

  • Isotopic labeling : Tracking 15^{15}N or 13^{13}C in the triazole ring to map reaction pathways.
  • Kinetic studies : Monitoring intermediates via in-situ techniques like HPLC or NMR .
  • Theoretical modeling : Using quantum chemical calculations (e.g., transition state analysis) to identify rate-determining steps .

Q. What are the challenges in scaling up synthesis while maintaining purity and yield?

Critical factors include:

  • Purification : Scaling recrystallization (e.g., ethanol/DMF mixtures) requires optimizing solvent ratios and cooling rates .
  • Byproduct management : Chromatography or selective precipitation to remove unreacted starting materials.
  • Process control : Real-time monitoring via PAT (Process Analytical Technology) tools to ensure consistency .

Methodological Considerations

Q. How should researchers design experiments to evaluate stability under varying pH and temperature conditions?

  • pH stability : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC over 24–72 hours.
  • Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition temperatures .
  • Light sensitivity : Conduct photostability studies under UV/visible light with controlled humidity .

Q. What are best practices for comparing this compound’s bioactivity with structurally similar derivatives?

  • SAR (Structure-Activity Relationship) studies : Synthesize analogs with variations in the ethoxymethyl or nitrile groups and test against a standardized biological assay (e.g., antimicrobial MIC values) .
  • Data normalization : Express activity relative to positive controls (e.g., known inhibitors) to account for assay variability.

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